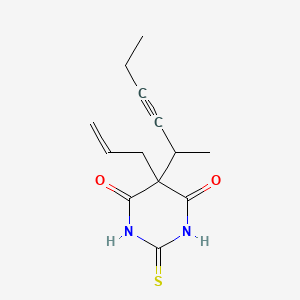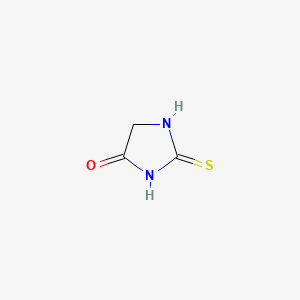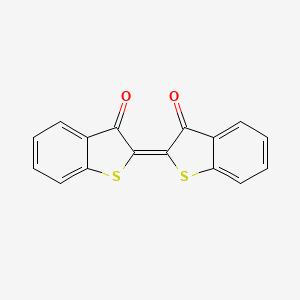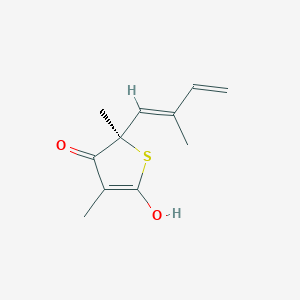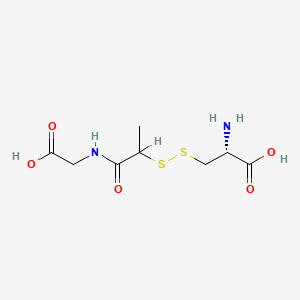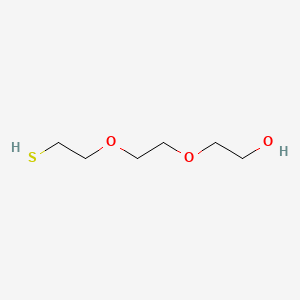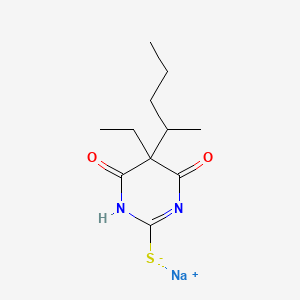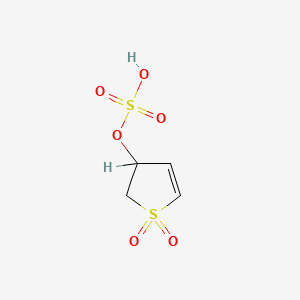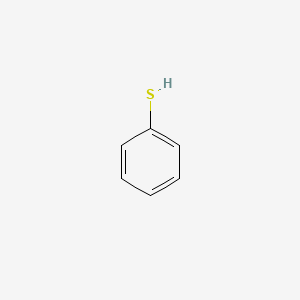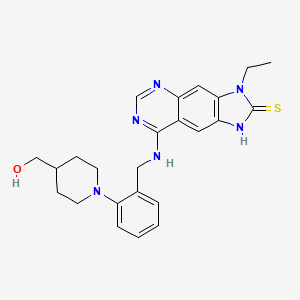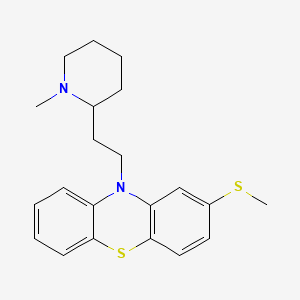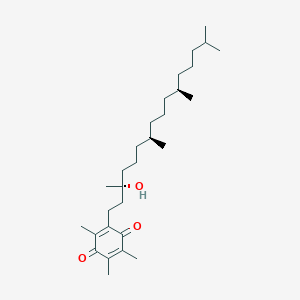
α-Tocoferolquinona
Descripción general
Descripción
La tocoferilquinona, también conocida como alfa-tocoferilquinona, es un derivado de la vitamina E (alfa-tocoferol). Se forma cuando el alfa-tocoferol se oxida. Este compuesto es conocido por sus propiedades antioxidantes y desempeña un papel importante en los sistemas biológicos al proteger las células del daño oxidativo .
Aplicaciones Científicas De Investigación
La tocoferilquinona tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La tocoferilquinona ejerce sus efectos principalmente a través de su actividad antioxidante. Captura los radicales libres y las especies reactivas de oxígeno, protegiendo así las células del daño oxidativo. En los sistemas biológicos, la tocoferilquinona se puede reducir a tocoferilhidroquinona, lo que aumenta aún más su capacidad antioxidante. El compuesto interactúa con varios objetivos moleculares, incluidas las enzimas y las membranas celulares, para ejercer sus efectos protectores .
Análisis Bioquímico
Biochemical Properties
Alpha-Tocopherolquinone participates in several biochemical reactions, primarily due to its antioxidant capabilities. It interacts with enzymes such as p-hydroxyphenylpyruvate dioxygenase and homogentisate phytyltransferase, which are involved in the biosynthesis of tocopherols . Additionally, alpha-Tocopherolquinone interacts with proteins and other biomolecules, contributing to the scavenging of lipid peroxy radicals and the quenching of singlet oxygen . These interactions help maintain cellular integrity and protect against oxidative damage.
Cellular Effects
Alpha-Tocopherolquinone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways involved in stress responses and cell survival . Furthermore, alpha-Tocopherolquinone affects gene expression by regulating the transcription of genes associated with antioxidant defense mechanisms. Its impact on cellular metabolism includes the preservation of membrane integrity and the prevention of lipid peroxidation .
Molecular Mechanism
The molecular mechanism of alpha-Tocopherolquinone involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to the inhibition or activation of their functions. For instance, alpha-Tocopherolquinone can inhibit the activity of enzymes involved in lipid peroxidation, thereby preventing oxidative damage . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-Tocopherolquinone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that alpha-Tocopherolquinone can undergo recycling or degradation within cells and tissues . Over time, its antioxidant properties may diminish, leading to a decrease in its protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of alpha-Tocopherolquinone vary with different dosages in animal models. At low doses, it exhibits beneficial effects by enhancing antioxidant defense mechanisms and protecting against oxidative damage. At high doses, alpha-Tocopherolquinone may exhibit toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects.
Metabolic Pathways
Alpha-Tocopherolquinone is involved in various metabolic pathways, including those related to antioxidant defense and lipid metabolism. It interacts with enzymes such as tocopherol cyclase and methyltransferases, which play key roles in the biosynthesis and recycling of tocopherols . Additionally, alpha-Tocopherolquinone affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid peroxidation and antioxidant defense .
Transport and Distribution
Within cells and tissues, alpha-Tocopherolquinone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution are essential for its antioxidant function and its ability to protect against oxidative damage.
Subcellular Localization
Alpha-Tocopherolquinone exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in cellular membranes, where it interacts with membrane-bound proteins and lipids . This localization is facilitated by targeting signals and post-translational modifications that direct alpha-Tocopherolquinone to specific compartments or organelles . Its presence in cellular membranes is crucial for its role in maintaining membrane integrity and preventing lipid peroxidation.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La tocoferilquinona se puede sintetizar mediante la oxidación del alfa-tocoferol. Un método común implica el uso de cloruro férrico en metanol a temperatura ambiente. Esta reacción produce alfa-tocoferilquinona como producto principal .
Métodos de producción industrial: En entornos industriales, la tocoferilquinona se produce mediante la oxidación controlada del alfa-tocoferol utilizando diversos agentes oxidantes. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto. Las condiciones específicas, como la temperatura, el solvente y el agente oxidante, se regulan cuidadosamente para lograr el resultado deseado .
Tipos de reacciones:
Oxidación: La tocoferilquinona se forma mediante la oxidación del alfa-tocoferol.
Reducción: La tocoferilquinona se puede reducir de nuevo a tocoferilhidroquinona en los sistemas biológicos.
Reactivos y condiciones comunes:
Oxidación: El cloruro férrico en metanol se usa comúnmente para la oxidación del alfa-tocoferol a tocoferilquinona.
Productos principales formados:
Oxidación: El producto principal es la tocoferilquinona.
Reducción: El producto principal es la tocoferilhidroquinona.
Comparación Con Compuestos Similares
La tocoferilquinona es única en comparación con otros compuestos similares debido a su formación específica a partir del alfa-tocoferol y sus potentes propiedades antioxidantes. Los compuestos similares incluyen:
Ubiquinona (Coenzima Q): Tanto la tocoferilquinona como la ubiquinona participan en el ciclo redox y tienen propiedades antioxidantes.
Plastoquinona: Al igual que la tocoferilquinona, la plastoquinona participa en el transporte de electrones fotosintéticos en las plantas.
Menadiona (Vitamina K3): La menadiona es otro compuesto quinona con propiedades antioxidantes, pero está principalmente involucrada en los procesos de coagulación de la sangre.
La tocoferilquinona destaca por su papel específico en la protección de las células contra el daño oxidativo y su formación a partir de la vitamina E.
Propiedades
IUPAC Name |
2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDFSLWFKLJDQ-IEOSBIPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009892 | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7559-04-8 | |
| Record name | Tocopherol quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7559-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherylquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopherylquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tocopherylquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO763K43XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


